molecular formula C12H20N2 B12859515 (R)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline

(R)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline

Cat. No.: B12859515
M. Wt: 192.30 g/mol
InChI Key: YMCWALCPLQQYKB-NSHDSACASA-N
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Description

®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by the introduction of the amino and dimethylpropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline include:

    4-(1-amino-2,2-dimethylpropyl)-2-methylaniline: Lacks the ®-configuration.

    4-(1-amino-2,2-dimethylpropyl)-aniline: Lacks the methyl group on the aniline ring.

    4-(1-amino-2,2-dimethylpropyl)-2-ethylaniline: Has an ethyl group instead of a methyl group on the aniline ring.

Uniqueness

The uniqueness of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-[(1R)-1-amino-2,2-dimethylpropyl]-2-methylaniline

InChI

InChI=1S/C12H20N2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m0/s1

InChI Key

YMCWALCPLQQYKB-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C(C)(C)C)N)N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)N

Origin of Product

United States

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